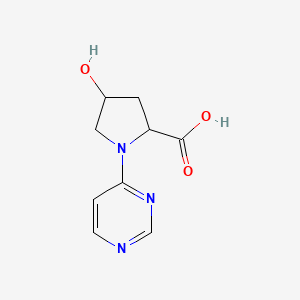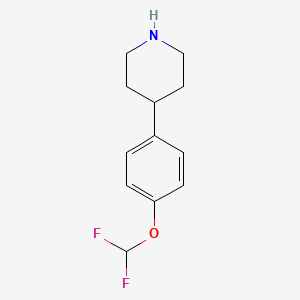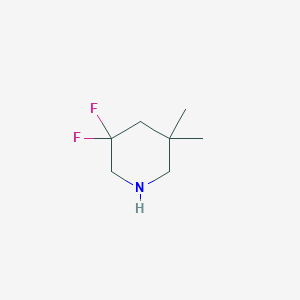
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom attached to the benzene ring and an aminoethyl group, making it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves the reaction of 4-fluoroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product. The final compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-aminoethyl)-4-chloro-N,N-dimethylaniline
- 2-(2-aminoethyl)-4-bromo-N,N-dimethylaniline
- 2-(2-aminoethyl)-4-iodo-N,N-dimethylaniline
Uniqueness
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,5-6,12H2,1-2H3 |
InChI-Schlüssel |
URBJMPKHQUCYQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)











